N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide
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Overview
Description
N-[4-(MORPHOLIN-4-YL)-3-(TRIFLUOROMETHYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound characterized by the presence of a morpholine ring, a trifluoromethyl group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)-3-(TRIFLUOROMETHYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl core, introduction of the trifluoromethyl group, and attachment of the morpholine ring. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.
The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals under specific conditions, such as the presence of a photoredox catalyst and visible light irradiation . The morpholine ring is then attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLIN-4-YL)-3-(TRIFLUOROMETHYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like morpholine and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(MORPHOLIN-4-YL)-3-(TRIFLUOROMETHYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the
Properties
Molecular Formula |
C24H21F3N2O2 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C24H21F3N2O2/c25-24(26,27)21-16-18(10-11-22(21)29-12-14-31-15-13-29)28-23(30)20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,28,30) |
InChI Key |
QTMGRFLWTFGZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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